(2S,3R)-3-Chloro-2-phenyloxane

Description

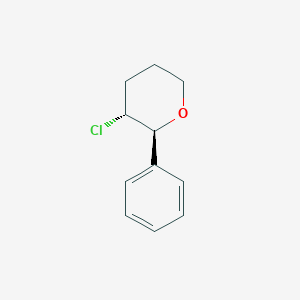

(2S,3R)-3-Chloro-2-phenyloxane is a six-membered oxygen-containing heterocyclic compound with a chlorine substituent at the 3-position and a phenyl group at the 2-position. Its stereochemistry (2S,3R) confers distinct reactivity and physical properties, making it relevant in asymmetric synthesis and pharmaceutical intermediates. The oxane (tetrahydropyran) ring structure provides moderate ring strain compared to smaller cyclic ethers like epoxides, while the chlorine atom enhances electrophilicity at the 3-position, facilitating nucleophilic substitution reactions.

Properties

CAS No. |

61900-21-8 |

|---|---|

Molecular Formula |

C11H13ClO |

Molecular Weight |

196.67 g/mol |

IUPAC Name |

(2S,3R)-3-chloro-2-phenyloxane |

InChI |

InChI=1S/C11H13ClO/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2/t10-,11+/m1/s1 |

InChI Key |

UFPNQKLWOZEGNN-MNOVXSKESA-N |

Isomeric SMILES |

C1C[C@H]([C@@H](OC1)C2=CC=CC=C2)Cl |

Canonical SMILES |

C1CC(C(OC1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Chloro-2-phenyloxane typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .

Industrial Production Methods

The industrial production of this compound follows similar principles but on a larger scale. The method is environment-friendly, simple, and convenient to operate, making it suitable for industrial amplification .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Chloro-2-phenyloxane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Elimination Reactions: It can undergo E2 elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Elimination Reactions: The major product is typically the most substituted alkene.

Scientific Research Applications

(2S,3R)-3-Chloro-2-phenyloxane has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (2S,3R)-3-Chloro-2-phenyloxane involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, a base abstracts a proton leading to the formation of an alkene .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between (2S,3R)-3-Chloro-2-phenyloxane and analogous compounds:

Key Observations:

Ring Strain and Reactivity :

- The oxane ring in this compound has lower ring strain than the epoxide in methyl (2R,3S)-3-phenyloxirane-2-carboxylate, making the latter more reactive in ring-opening reactions .

- The chlorine substituent in the oxane increases electrophilicity compared to the ester group in the epoxide, altering nucleophilic attack preferences .

Stereochemical Influence :

- The (2S,3R) configuration in the oxane compound may lead to distinct diastereoselectivity in synthetic pathways compared to the (2R,3S) epoxide, as seen in asymmetric aldol reactions .

Physical Properties :

- The phenyl group in both oxane and epoxide derivatives contributes to higher lipophilicity (logP ~1.3–2.5) compared to the diol (logP ~0.8) .

Analytical Characterization

- NMR Spectroscopy : The chlorine atom in this compound would produce distinct <sup>13</sup>C NMR shifts (~40–60 ppm for C-Cl), contrasting with the ester carbonyl signal (~170 ppm) in the epoxide derivative .

- Chromatographic Behavior : The oxane’s Rf value in hexane/ethyl acetate systems would differ significantly from the diol (Rf = 0.2) due to polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.